
4-((tert-Butyldimethylsilyl)oxy)decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butyldimethylsilyl)oxy)decanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a decanoic acid backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butyldimethylsilyl)oxy)decanoic acid typically involves the protection of the hydroxyl group of decanoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Decanoic acid+TBDMSCl→4-((tert-Butyldimethylsilyl)oxy)decanoic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-((tert-Butyldimethylsilyl)oxy)decanoic acid can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The compound can be reduced to its corresponding alcohol or aldehyde.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are often used to remove the TBDMS group.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of deprotected decanoic acid or other functionalized derivatives.
科学的研究の応用
4-((tert-Butyldimethylsilyl)oxy)decanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The TBDMS group provides stability during multi-step syntheses.
Biology: Utilized in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug delivery systems due to its stability and ease of deprotection.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)decanoic acid primarily involves the protection and deprotection of the hydroxyl group. The TBDMS group is introduced to protect the hydroxyl group from unwanted reactions during synthesis. The deprotection is typically achieved using fluoride ions, which cleave the Si-O bond, releasing the free hydroxyl group. This process is crucial in multi-step organic syntheses where selective protection and deprotection are required.
類似化合物との比較
- 4-((tert-Butyldimethylsilyl)oxy)butanoic acid
- 4-((tert-Butyldimethylsilyl)oxy)hexanoic acid
- 4-((tert-Butyldimethylsilyl)oxy)octanoic acid
Comparison: 4-((tert-Butyldimethylsilyl)oxy)decanoic acid is unique due to its longer carbon chain, which can influence its solubility, reactivity, and overall stability. Compared to shorter-chain analogs, it may offer different physical properties and reactivity profiles, making it suitable for specific applications where longer carbon chains are advantageous.
特性
分子式 |
C16H34O3Si |
|---|---|
分子量 |
302.52 g/mol |
IUPAC名 |
4-[tert-butyl(dimethyl)silyl]oxydecanoic acid |
InChI |
InChI=1S/C16H34O3Si/c1-7-8-9-10-11-14(12-13-15(17)18)19-20(5,6)16(2,3)4/h14H,7-13H2,1-6H3,(H,17,18) |
InChIキー |
BASNKROOKUWGEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCC(=O)O)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
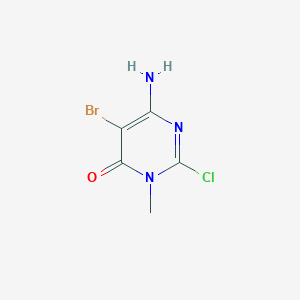
![[2-(Chloromethoxy)ethyl]cyclohexane](/img/structure/B13700945.png)

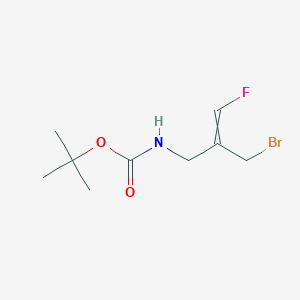

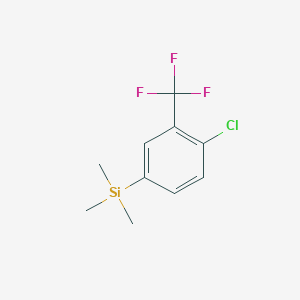

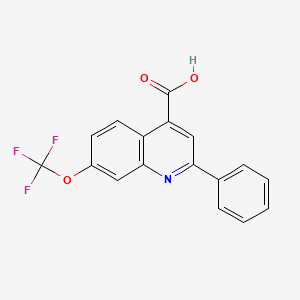
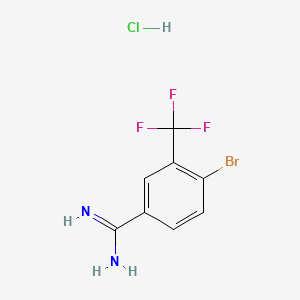

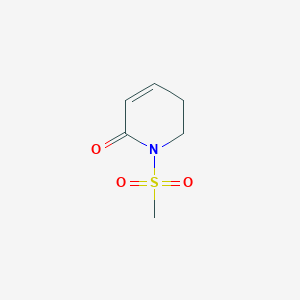
![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
